molecular formula C17H16FN5O B2928041 5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide CAS No. 1291852-84-0

5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide

Cat. No.: B2928041
CAS No.: 1291852-84-0
M. Wt: 325.347
InChI Key: RLTLEYMPKLYJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide is a novel synthetic triazole derivative intended for research use in pharmaceutical chemistry and microbiology. This compound is structurally characterized by a triazole core, a 2-fluoroanilino substituent, and a phenethyl carboxamide group, features that are recognized in medicinal chemistry for enhancing biological activity and metabolic stability . Compounds based on the triazole scaffold are investigated extensively for their multidirectional biological properties, particularly as potential agents against drug-resistant bacteria and fungi . The incorporation of a fluorine atom, as seen in the 2-fluoroanilino moiety, is a common strategy to improve a molecule's lipophilicity, binding affinity, and overall pharmacokinetic profile, making fluorinated triazoles privileged structures in drug discovery . The specific structural configuration of this compound suggests potential for researchers to explore its mechanism of action, which may involve the inhibition of key enzymes like 14α-demethylase (CYP51) in fungi or other target proteins in cancer cell lines . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c1-11(12-7-3-2-4-8-12)19-17(24)15-16(22-23-21-15)20-14-10-6-5-9-13(14)18/h2-11,15-16,20-23H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHJMEIXJGFNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a triazolidine ring, which is known for its diverse pharmacological properties. The presence of a fluorinated aniline group enhances its biological activity and lipophilicity, potentially improving its interaction with biological targets.

Anticancer Activity

Research indicates that triazole derivatives, including this compound, exhibit significant anticancer properties. For instance, fluorinated triazoles have been reported to inhibit various cancer cell lines effectively.

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound 1MDA-MB-45331.6HER2 tyrosine kinase inhibition
Compound 2MCF-716.6Induction of apoptosis via caspase activation
This compoundA549TBDTBD

Case Study: In Vitro Studies
In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7). The mechanisms involved include the modulation of key proteins such as NF-kB and survivin, which are crucial for cell proliferation and survival .

The mechanism by which this compound exerts its effects is primarily through the inhibition of specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis.

Molecular Docking Studies

Molecular docking studies have suggested that the compound binds effectively to the active sites of target proteins, which may explain its observed biological activity. The docking results indicate favorable interactions between the compound and the target enzymes involved in tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compounds sharing the N-(1-phenylethyl) carboxamide group or fluorinated substituents are well-documented in pharmacological research:

3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide Core Structure: Benzamide. Substituents: Trifluoromethyl and nitro groups. Biological Target: FtsZ protein, critical for bacterial cell division. Activity: Exhibits antimicrobial properties by disrupting FtsZ polymerization . Comparison: The trifluoromethyl group enhances metabolic stability compared to the target compound’s 2-fluoroanilino group, but the latter may offer better π-π stacking with aromatic residues in enzyme active sites.

ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl) ethyl]benzamide) Core Structure: Triazole. Substituents: 4-fluorophenoxyethyl sulfanyl and chloro groups. Biological Targets: DprE1 and PanK enzymes in Mycobacterium tuberculosis. Activity: Potent antitubercular agent with sub-micromolar inhibition . Comparison: The triazole ring in ZVT allows for metal coordination, whereas the triazolidine core in the target compound may favor hydrogen bonding due to its saturated structure.

S- and R-F (Fluorinated Ferroelectric Compounds) Core Structure: Naphthalenediimide. Substituents: 4-fluorophenyl. Application: Ferroelectric materials with martensitic phase transitions. Comparison: While unrelated biologically, the fluorophenyl group’s electronic effects here parallel the 2-fluoroanilino group’s role in modulating electronic properties in the target compound .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Activity/Notes Reference
5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide Triazolidine 2-fluoroanilino, N-(1-phenylethyl) Hypothesized enzymes Potential enzyme inhibition -
3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide Benzamide Trifluoromethyl, nitro FtsZ Antimicrobial
ZVT Triazole 4-fluorophenoxyethyl sulfanyl DprE1, PanK Antitubercular (sub-µM activity)
S- and R-F (Naphthalenediimide derivatives) Naphthalenediimide 4-fluorophenyl Ferroelectric materials Phase transition properties

Mechanistic and Conformational Insights

  • Triazolidine vs. However, it may limit metal-binding capabilities critical for some enzyme inhibition mechanisms.
  • Fluorine Positioning: The 2-fluoroanilino group’s ortho-fluorine could sterically hinder rotation, stabilizing a bioactive conformation—a feature absent in para-fluorinated analogs like ZVT.

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